molecular formula C6H3Br2ClO2S B1301867 2,4-Dibromobenzenesulfonyl chloride CAS No. 72256-95-2

2,4-Dibromobenzenesulfonyl chloride

Cat. No. B1301867
CAS RN: 72256-95-2
M. Wt: 334.41 g/mol
InChI Key: OMOXIKAWVFDFNX-UHFFFAOYSA-N
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Description

2,4-Dibromobenzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family. It is characterized by the presence of two bromine atoms and a sulfonyl chloride group attached to a benzene ring. This compound is of interest due to its potential use in various chemical reactions and as an intermediate in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of compounds related to 2,4-dibromobenzenesulfonyl chloride often involves the interaction of substituted benzenesulfonamides with chlorosulfonic acid. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been achieved by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or its isomer with chlorosulfonic acid . Although this does not directly describe the synthesis of 2,4-dibromobenzenesulfonyl chloride, it provides insight into the general approach that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related benzenesulfonyl chlorides has been characterized by X-ray single crystal diffraction. For instance, the structure of 2,4,6-triisopropylbenzenesulfonyl chloride was determined to be orthorhombic with specific unit-cell parameters and a flattened boat conformation of the benzene ring . While this does not provide the exact structure of 2,4-dibromobenzenesulfonyl chloride, it suggests that similar techniques could be used to elucidate its molecular structure.

Chemical Reactions Analysis

Benzenesulfonyl chlorides are known to participate in various chemical reactions. For example, 3,5-dibromo-4-hydroxybenzenesulfonyl chloride reacts with weak bases to form a "quinoid sulfene" intermediate, which eventually leads to an oligomer with a specific structure . This indicates that 2,4-dibromobenzenesulfonyl chloride could also undergo reactions with weak bases, potentially leading to interesting intermediates and final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are influenced by their molecular structure and substituents. For example, the steric hindrance in 2,4,6-triisopropylbenzenesulfonyl chloride affects its bond lengths and bond-angle distortions, particularly around the SO2Cl group . This suggests that the physical and chemical properties of 2,4-dibromobenzenesulfonyl chloride would also be affected by the presence of bromine atoms and the sulfonyl chloride group, potentially impacting its reactivity and usefulness as a synthetic intermediate.

Scientific Research Applications

  • Polymer-Supported Benzenesulfonamides Synthesis : This compound is used in the preparation of polymer-supported benzenesulfonamides. These intermediates are then utilized in various chemical transformations, including rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

  • Preparation of Secondary Amines and Diamines : 2,4-Dibromobenzenesulfonyl chloride derivatives have been used for the alkylation of amines to produce secondary amines and diamines. This process leverages the reactivity of these compounds for synthesizing a variety of chemical structures (Fukuyama et al., 1997).

  • Activation of Hydroxyl Groups in Polymers : It is used for activating hydroxyl groups of polymeric carriers, such as functionalized polystyrene microspheres and Sepharose beads. This activation facilitates the covalent attachment of biologicals to solid supports (Chang et al., 1992).

  • Enhancing Detection Responses in LC-MS : 2,4-Dibromobenzenesulfonyl chloride derivatives have been used in liquid chromatography-mass spectrometry for enhancing the detection of certain compounds, such as estrogens in biological fluids (Higashi et al., 2006).

  • Studying Solvent Effects in Chemical Reactions : The compound is also used in studies to understand the effects of solvents on the rate and mechanism of chemical reactions, such as nucleophilic aromatic substitution (SNAr) reactions (Gazitúa et al., 2018).

Safety And Hazards

2,4-Dibromobenzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2,4-dibromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOXIKAWVFDFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372018
Record name 2,4-Dibromobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromobenzenesulfonyl chloride

CAS RN

72256-95-2
Record name 2,4-Dibromobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromobenzenesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Spicer, CK Miller, PD O'Connor, J Jose… - European Journal of …, 2017 - Elsevier
The structure-activity relationships for a series of arylsulphonamide-based inhibitors of the pore-forming protein perforin have been explored. Perforin is a key component of the human …
Number of citations: 7 www.sciencedirect.com
BP Fauber, AR Johnson, S Bowerman… - Journal of Labelled …, 2014 - Wiley Online Library
The synthesis and characterization of [ 3 H 2 ]T0901317 and a structural isomer are described. The structural assignments of the closely related labeled compounds were primarily …

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